An In-Depth Technical Guide to 3,5-dimethyl-N-methylbenzamide
An In-Depth Technical Guide to 3,5-dimethyl-N-methylbenzamide
Disclaimer: The compound 3,5-dimethyl-N-methylbenzamide is not extensively documented in publicly available scientific literature or chemical databases. Therefore, this guide has been constructed by applying established principles of organic chemistry and by drawing logical inferences from well-characterized structural analogs. All properties and protocols are presented as a scientifically-grounded projection to guide researchers.
Introduction and Core Molecular Identity
3,5-dimethyl-N-methylbenzamide is a tertiary amide derivative of benzoic acid. Its structure is characterized by a benzene ring substituted at the 3 and 5 positions with methyl groups, and a carbonyl group linked to a nitrogen atom bearing a single methyl substituent. While specific research on this molecule is sparse, its structural motifs are common in medicinal chemistry and materials science. Benzamides, as a class, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide provides a theoretical yet practical framework for its synthesis, characterization, and potential utility.
The fundamental molecular attributes are defined as follows:
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IUPAC Name: 3,5-dimethyl-N-methylbenzamide
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Molecular Formula: C₁₀H₁₃NO
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Molecular Weight: 163.22 g/mol
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CAS Number: Not found in major chemical databases as of February 2026.
Below is a visualization of the molecular structure.
Caption: Molecular structure of 3,5-dimethyl-N-methylbenzamide.
Physicochemical Properties (Predicted)
Direct experimental data for 3,5-dimethyl-N-methylbenzamide is unavailable. The following properties are predicted based on trends observed in analogous compounds such as 3,5-dimethylbenzamide (CAS 5692-35-3)[3][4], N,N-dimethylbenzamide (CAS 611-74-5)[5][6], and N-ethyl-3,5-dimethylbenzamide.[7]
| Property | Predicted Value | Rationale and Comparative Analysis |
| Physical State | White to off-white crystalline solid | N,N-dimethylbenzamide is a low-melting solid (43-45 °C)[6], and 3,5-dimethylbenzamide is a solid. The increased molecular weight and symmetry of the target molecule compared to N,N-dimethylbenzamide suggest it will also be a solid at room temperature. |
| Melting Point | 60 - 75 °C | This is an estimation. The related N,N-dimethylbenzamide melts at 43-45 °C.[6] The addition of two methyl groups on the aromatic ring increases molecular weight and potentially improves crystal packing, which would elevate the melting point. |
| Boiling Point | > 250 °C (at 760 mmHg) | N,N-dimethylbenzamide boils at 132-133 °C at a reduced pressure of 15 mmHg.[6] The boiling point of the target compound is expected to be significantly higher due to its greater molecular mass. |
| Solubility | Soluble in methanol, ethanol, acetone, dichloromethane, and ethyl acetate. Sparingly soluble in water. | Amide functional groups confer polarity, allowing solubility in polar organic solvents. N,N-dimethylbenzamide is soluble in water[8], but the increased hydrocarbon character from the three methyl groups in the target molecule is expected to reduce aqueous solubility. |
Proposed Synthesis Protocol: Amidation of 3,5-Dimethylbenzoyl Chloride
The most direct and reliable method for synthesizing 3,5-dimethyl-N-methylbenzamide is the acylation of methylamine with 3,5-dimethylbenzoyl chloride. This is a standard Schotten-Baumann reaction, a robust and widely used method for amide formation.[1] The necessary precursor, 3,5-dimethylbenzoyl chloride, can be readily prepared from commercially available 3,5-dimethylbenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Workflow
Caption: Proposed workflow for the synthesis of 3,5-dimethyl-N-methylbenzamide.
Step-by-Step Methodology
Part 1: Synthesis of 3,5-Dimethylbenzoyl Chloride
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid (1.0 eq).
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Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,5-dimethylbenzoyl chloride is often used directly in the next step without further purification.
Part 2: Synthesis of 3,5-dimethyl-N-methylbenzamide
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Reaction Setup: Dissolve the crude 3,5-dimethylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Amine Solution: In a separate flask, prepare a solution of methylamine (e.g., 2 M solution in THF, ~1.3 eq) and a non-nucleophilic base like triethylamine (Et₃N, ~1.4 eq) to act as an HCl scavenger.
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Reaction: Cool the acid chloride solution to 0 °C using an ice bath. Add the methylamine/triethylamine solution dropwise with vigorous stirring.
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Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours or until completion (monitored by TLC or LC-MS).
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3,5-dimethyl-N-methylbenzamide.
Anticipated Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are the predicted key features:
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¹H NMR (in CDCl₃):
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Aromatic Protons: Two distinct signals are expected. A singlet at ~7.2-7.4 ppm corresponding to the two equivalent protons at positions 2 and 6, and a singlet at a slightly upfield position (~7.1-7.3 ppm) for the single proton at position 4.
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N-Methyl Protons: A doublet at ~2.9-3.1 ppm (J ≈ 4-5 Hz) due to coupling with the N-H proton (if present and exchange is slow) or a singlet that may show broadening due to restricted rotation around the C-N amide bond.
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Ring Methyl Protons: A sharp singlet at ~2.3-2.4 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups at positions 3 and 5.
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Amide Proton (NH): A broad singlet between 6.0-6.5 ppm, which would couple to the N-methyl protons to form the doublet.
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¹³C NMR (in CDCl₃):
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Carbonyl Carbon: A signal in the range of 168-172 ppm.
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Aromatic Carbons: Signals between 125-140 ppm. The ipso-carbons attached to the methyl groups (C3, C5) and the carbonyl group (C1) will have distinct chemical shifts.
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N-Methyl Carbon: A signal around 26-28 ppm.
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Ring Methyl Carbons: A signal around 20-22 ppm.
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Infrared (IR) Spectroscopy:
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C=O Stretch: A strong, sharp absorption band characteristic of a tertiary amide, expected around 1630-1660 cm⁻¹.
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C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.
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Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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Potential Applications and Research Context
While 3,5-dimethyl-N-methylbenzamide itself has no documented applications, the broader class of substituted benzamides is of significant interest to researchers in several fields:
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Drug Development: N-methylbenzamide derivatives have been investigated as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme target for treating neurological and psychiatric disorders.[9] The specific substitution pattern of 3,5-dimethyl-N-methylbenzamide could be of interest in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.
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Agrochemicals: Many commercial herbicides and insecticides contain a benzamide core. The lipophilicity and electronic properties imparted by the dimethyl and N-methyl groups could make this compound a candidate for synthesis and screening in agrochemical discovery programs.
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Materials Science: Amide-containing molecules can engage in hydrogen bonding and serve as building blocks for polymers and functional materials. The substitution pattern influences the solid-state packing and bulk properties of such materials.
Conclusion
3,5-dimethyl-N-methylbenzamide represents an accessible yet underexplored chemical entity. This guide provides a comprehensive, albeit predictive, technical overview for its synthesis and characterization. The protocols and data are grounded in established chemical principles and analysis of closely related molecules, offering a solid foundation for any research professional seeking to synthesize and investigate this compound.
References
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PubChem. 3,5-Dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]
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Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances. Available from: [Link]
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Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). Available from: [Link]
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PrepChem. Preparation of N-methyl-N-benzoylbenzamide. Available from: [Link]
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MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]
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PubChem. N-ethyl-3,5-dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]
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Vcare Medicines. N- METHYL BENZAMIDE Manufacturer in Mumbai,Supplier,Exporter. Available from: [Link]
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